molecular formula C22H22N2O3 B2704216 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034248-83-2

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2704216
CAS No.: 2034248-83-2
M. Wt: 362.429
InChI Key: HZCBMZFHWOJHMM-UHFFFAOYSA-N
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Description

The compound “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Scientific Research Applications

Synthesis and Characterization

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide belongs to a class of compounds with potential in diverse scientific applications, especially in the field of organic chemistry and materials science. A similar compound, N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, was synthesized and alkylated, leading to the formation of N-alkylated products. Such compounds, including the target molecule, are crucial in the synthesis of heterocyclic compounds which have wide-ranging applications in drug discovery, materials science, and as intermediates in organic synthesis (El-Essawy & Rady, 2011).

Antimicrobial and Antifungal Properties

Research on related compounds, such as the synthesis and characterization of various carboxamides, has shown significant antimicrobial and antifungal activities. For instance, novel chitosan Schiff bases based on heterocyclic moieties exhibited notable biological activity against both gram-negative and gram-positive bacteria, as well as fungi. This suggests potential applications of this compound and its derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Antiprotozoal Agents

Further applications in the medical field include the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating potent antiprotozoal activities. These compounds, including ones structurally related to the target molecule, show strong DNA affinities and have shown in vitro and in vivo efficacy against diseases caused by protozoan parasites. This highlights the potential of this compound in the development of new antiprotozoal agents (Ismail et al., 2004).

Neuroinflammation Imaging

A distinct application is found in the development of PET imaging agents targeting microglial activation, such as [11C]CPPC for imaging reactive microglia in neuroinflammatory diseases. Compounds with the furan-2-carboxamide moiety, similar to the target molecule, can be used to study neuroinflammation in vivo, offering valuable tools for diagnosing and researching treatments for neuropsychiatric disorders (Horti et al., 2019).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, and biological activities. It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Similar compounds have been shown to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities , indicating that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The compound’s boiling point is predicted to be 4328±400 °C , and its density is predicted to be 1.277±0.06 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(10-14-26-15-11-22)18-7-2-1-3-8-18)24-16-17-6-4-12-23-20(17)19-9-5-13-27-19/h1-9,12-13H,10-11,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCBMZFHWOJHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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